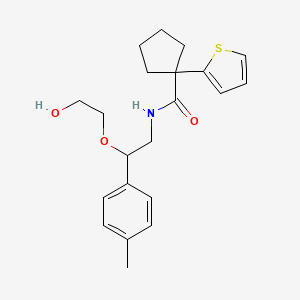

![molecular formula C14H11ClN6O2 B2849944 3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-21-2](/img/structure/B2849944.png)

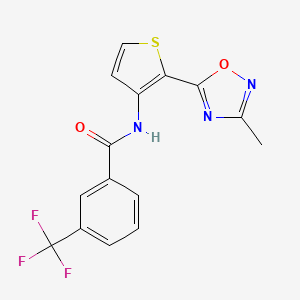

3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, commonly known as CDPPB, is a chemical compound that has gained significant attention in the field of neuroscience research. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory.

Aplicaciones Científicas De Investigación

Antiviral Research

This compound, due to its triazolo-purine core, may be investigated for its antiviral properties. Triazolo-purine derivatives have shown promise in inhibiting viral replication. For instance, certain triazolo-quinoxaline compounds have demonstrated antiviral activity by reducing the number of plaques formed by viruses in cell cultures . This suggests that our compound could be synthesized and tested against a range of viruses to assess its efficacy in viral inhibition.

Antimicrobial Studies

The triazole ring present in the compound is known to contribute to antimicrobial activity. Research on similar triazolo-quinoxaline derivatives has revealed antibacterial and antifungal activities, which could be explored with this compound as well . It could be particularly interesting to study its effects on multidrug-resistant strains of bacteria and fungi.

Cancer Research

Compounds with a triazolo-purine scaffold have been explored for their potential use in cancer therapy. Molecular docking studies of related compounds have shown interactions with the DNA active site, suggesting that they could influence cell proliferation and induce apoptosis in cancer cells . This compound could be synthesized and its cytotoxic effects on various cancer cell lines could be evaluated.

Pharmacological Potentials

The triazole moiety is a common feature in many pharmacologically active compounds. It has been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and analgesic effects . The compound could be part of pharmacological studies to discover new drugs with these properties.

Synthesis of Novel Antibiotics

Given the structural similarity to fluoroquinolone antibiotics, which contain a piperazine moiety, this compound could be modified to enhance its antimicrobial properties . It could serve as a starting point for the synthesis of novel antibiotics, especially those targeting resistant bacterial strains.

Antifungal Drug Development

The triazole ring is a key component in several antifungal drugs, such as voriconazole and posaconazole . Research into the synthesis and activity of this compound could lead to the development of new antifungal medications, particularly for combating severe fungal infections.

Neuropharmacology

Triazole derivatives have been used in the development of sedative-hypnotic drugs and antiepileptics . This compound could be investigated for its potential effects on the central nervous system, possibly leading to new treatments for neurological disorders.

Antitubercular Agents

The presence of the triazole ring in antitubercular drugs highlights the possibility of this compound being used in the treatment of tuberculosis. Its activity against Mycobacterium tuberculosis could be an area of significant research interest .

Propiedades

IUPAC Name |

8-(2-chlorophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-5-3-4-6-8(7)15/h3-6H,1-2H3,(H,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJDBLIZWYQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16801853 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

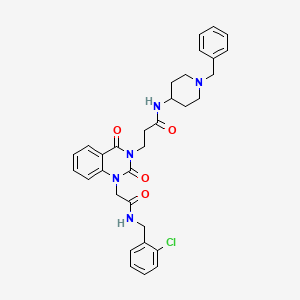

![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)

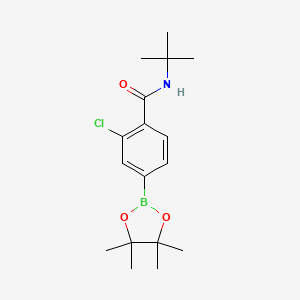

![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)

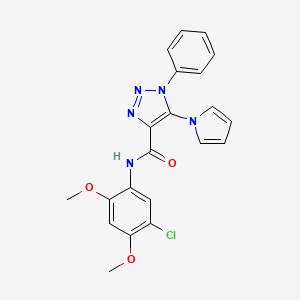

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B2849869.png)

![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849877.png)

![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)

![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)